3-Amino-4-(trifluoromethoxy)benzoic acid

描述

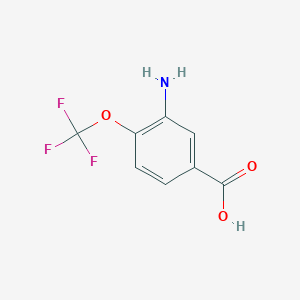

3-Amino-4-(trifluoromethoxy)benzoic acid is an organic compound characterized by a benzoic acid core substituted with both an amino group and a trifluoromethoxy group. clearsynth.comsynblock.comsigmaaldrich.com This trifunctional arrangement makes it a versatile intermediate in organic synthesis. The interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid, and the unique electronic properties of the trifluoromethoxy substituent provides a rich chemical landscape for researchers to explore. This article delves into the chemical significance of this compound, focusing on the roles of its constituent parts, its applications as a synthetic building block, and the historical context of fluorinated aromatics that led to its prominence.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 656-06-4 | clearsynth.comsynblock.comappchemical.com |

| Molecular Formula | C8H6F3NO3 | synblock.comappchemical.com |

| Molecular Weight | 221.13 g/mol | synblock.com |

| Appearance | Cream Powder | thermofisher.com |

| Melting Point | 170.5-176.5 °C | thermofisher.com |

Aromatic compounds containing both amino (-NH2) and carboxylic acid (-COOH) groups are fundamental building blocks in organic synthesis. kaivalchem.com The amino group, being basic and nucleophilic, and the carboxylic acid group, being acidic, can undergo a vast range of chemical transformations. britannica.com This dual reactivity allows for selective modifications at either end of the molecule, making them ideal for constructing complex structures.

Aromatic amines are crucial precursors in the synthesis of dyes, polymers, and pharmaceuticals. They readily react with various electrophiles and are key components in coupling reactions. nih.gov The synthesis of arylamines can be achieved through methods such as the reduction of nitro compounds. openstax.org

Aromatic carboxylic acids exhibit the expected acidity and can be converted into a wide array of derivatives, including esters, amides, and acid chlorides. britannica.com The carboxyl group directs incoming electrophilic substituents to the meta position, influencing the outcome of aromatic substitution reactions. britannica.com

The presence of both functional groups in a single molecule, as seen in aminobenzoic acids, offers significant synthetic advantages. For instance, they are the foundational units of amino acids, which polymerize to form proteins. In synthetic chemistry, this arrangement allows for orthogonal chemical strategies, where one group can be protected while the other is modified, enabling the stepwise construction of intricate molecular architectures for use in pharmaceuticals and specialty chemicals. kaivalchem.com

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to fine-tune a compound's properties. mdpi.comnih.gov The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a substituent that can dramatically alter a molecule's physicochemical profile. nih.govresearchgate.net

The trifluoromethoxy group is strongly electron-withdrawing, a property that stems from the high electronegativity of the fluorine atoms. researchgate.netminia.edu.eg This inductive effect can significantly impact the reactivity of the aromatic ring. Furthermore, the -OCF3 group is highly lipophilic, often more so than the related trifluoromethyl (-CF3) group. mdpi.comnih.gov This increased lipophilicity can enhance a molecule's ability to cross biological membranes, improving its absorption and transport within biological systems. researchgate.net

Another key advantage of the trifluoromethoxy group is its contribution to metabolic stability. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug candidate, a desirable trait in pharmaceutical development. The unique steric and electronic properties of the trifluoromethoxy group make it a valuable tool for modulating the pharmacodynamic and pharmacokinetic properties of bioactive molecules. nih.gov

| Substituent (X) | Hansch Lipophilicity Parameter (π) | Electronic Effect |

|---|---|---|

| -H (Hydrogen) | 0.00 | Neutral |

| -OCH3 (Methoxy) | -0.02 | Electron-donating |

| -CF3 (Trifluoromethyl) | +0.88 | Strongly electron-withdrawing mdpi.com |

| -OCF3 (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing nih.govresearchgate.net |

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. clearsynth.compharmalego.com Its trifunctional nature allows for a variety of synthetic transformations.

Current research often involves leveraging the distinct reactivity of the amino and carboxylic acid groups. For example, the amino group can be a handle for forming amides, sulfonamides, or for engaging in diazotization reactions to introduce other functionalities. The carboxylic acid group can be converted to esters or amides, or it can be used in coupling reactions.

One common strategy involves the esterification of the carboxylic acid, for instance, to its tert-butyl ester, which serves as a protecting group while transformations are carried out on the amino group. vulcanchem.com This highlights its role in multi-step synthetic pathways. While specific, large-scale applications are often proprietary, the availability of this compound from various chemical suppliers indicates its utility in research and development. clearsynth.comsynblock.comsigmaaldrich.com The presence of the trifluoromethoxy group is particularly strategic, imparting desirable properties such as enhanced metabolic stability and lipophilicity to the final target molecules. researchgate.net Research involving related substituted aminobenzoic acids has shown their utility in creating novel therapies and functional materials, such as conductive polymers for biomedical applications. scholaris.camdpi.com

The field of organofluorine chemistry has a rich history that began even before the isolation of elemental fluorine. jst.go.jp Elemental fluorine was first isolated by Henri Moissan in 1886, but early attempts to directly fluorinate organic compounds were often difficult to control and could be explosive. nih.gov

A significant breakthrough in aromatic fluorine chemistry came in 1927 with the development of the Balz-Schiemann reaction. jst.go.jpnih.gov This method allowed for the introduction of a fluorine atom onto an aromatic ring through the thermal decomposition of diazonium tetrafluoroborate salts, providing a much more controlled and reliable synthetic route. nih.gov The synthesis of aromatic compounds with fluorinated side chains, such as the conversion of a benzotrichloride to a benzotrifluoride, was pioneered by Frédéric Swarts in 1898. nih.gov

The industrial development of organofluorine chemistry accelerated dramatically during World War II, driven by the Manhattan Project's need for materials that could withstand highly corrosive substances like uranium hexafluoride (UF6). nih.gov This spurred the production of fluoropolymers. After the war, the unique properties conferred by fluorine—such as high thermal stability, lipophilicity, and metabolic stability—were increasingly recognized and exploited in various fields. routledge.comresearchgate.net This led to the widespread incorporation of fluorine and fluorine-containing groups into pharmaceuticals, agrochemicals, and advanced materials, setting the stage for the development and use of specialized building blocks like this compound. researchgate.net

| Year | Development | Significance |

|---|---|---|

| 1886 | Henri Moissan isolates elemental fluorine. nih.gov | Paved the way for experimental organofluorine chemistry. |

| 1898 | Frédéric Swarts reports the synthesis of aromatic compounds with fluorinated side chains. nih.gov | Established a method for creating benzotrifluorides. |

| 1927 | The Balz-Schiemann reaction is discovered. jst.go.jpnih.gov | Provided the first reliable and general method for synthesizing fluoroaromatic compounds. |

| 1940s | Development of fluoropolymers for the Manhattan Project. nih.gov | Marked the beginning of the industrial scale-up of organofluorine chemistry. |

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYQTSEUXLBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-06-4 | |

| Record name | 3-Amino-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 4 Trifluoromethoxy Benzoic Acid

Established Reaction Pathways for the Preparation of 3-Amino-4-(trifluoromethoxy)benzoic acid

The most well-documented and industrially viable method for the synthesis of this compound involves the reduction of its nitro precursor, 3-nitro-4-(trifluoromethoxy)benzoic acid. Catalytic hydrogenation stands out as the preferred method due to its efficiency, high yield, and favorable environmental profile.

Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethoxy)benzoic acid: Mechanistic Insights and Optimization

The catalytic hydrogenation of 3-nitro-4-(trifluoromethoxy)benzoic acid to this compound is a heterogeneously catalyzed reaction, typically carried out in a solvent under hydrogen pressure. The reaction proceeds through a series of intermediates, as outlined by the generally accepted Haber mechanism for nitroarene reduction.

The reaction mechanism on the surface of a metal catalyst, such as palladium, is believed to involve the following key steps:

Adsorption: Both hydrogen gas and the nitro compound are adsorbed onto the surface of the catalyst.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms are bound to the catalyst surface.

Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). This stepwise reduction involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom of the substrate.

Desorption: The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

Optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. For instance, a patented process for a similar transformation, the hydrogenation of a nitrobenzoic acid, specifies a reaction temperature in the range of 50 to 100°C and a hydrogen pressure of less than 100 psig. google.com The pH of the reaction medium is also a critical factor, with a range of about 5 to 7 being optimal in some cases. google.com

Analysis of Catalyst Performance and Selectivity in Reduction Processes

The choice of catalyst is paramount in the selective hydrogenation of substituted nitroaromatics. While various metals can catalyze this transformation, palladium, particularly on a carbon support (Pd/C), is a widely used and effective catalyst. google.com Other noble metals like platinum, rhodium, and ruthenium, as well as non-noble metals such as nickel, have also been investigated.

The performance of a catalyst is evaluated based on its activity (reaction rate), selectivity (preference for the desired product over byproducts), and stability (lifespan of the catalyst). For the hydrogenation of 3-nitro-4-(trifluoromethoxy)benzoic acid, high selectivity is essential to avoid the reduction of the carboxylic acid group or the trifluoromethoxy group.

The following interactive table summarizes the performance of various catalysts in the hydrogenation of substituted nitroaromatics, providing insights that can be extrapolated to the synthesis of this compound.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Amine (%) | Reference |

| 5% Pd/C | 4-Nitrobenzoic acid | Water | 75-90 | 2-3.4 | >99 | High | google.com |

| Pt/TiO2 | Benzoic acid derivatives | Hexane | 40-80 | 10-50 | >99 | >99 (to ring hydrogenation) | nih.gov |

| Ag/Al2O3 | Various nitroaromatics | Ethanol (B145695) | 30 | 1 | 100 | 86-97 | researchgate.net |

| Ni-based | Substituted nitroarenes | Not specified | Mild | Not specified | High | High | uzh.ch |

Exploration of Novel and Emerging Synthetic Approaches

While catalytic hydrogenation is a robust method, research continues into alternative and potentially more efficient or versatile synthetic routes.

Transition-Metal Catalyzed Amination and Carboxylation Strategies

Modern organic synthesis offers powerful tools for the construction of C-N and C-C bonds, which could be applied to the synthesis of this compound.

Amination: A plausible, though less common, approach would involve the amination of a precursor such as 3-halo-4-(trifluoromethoxy)benzoic acid. Transition-metal-catalyzed amination reactions, particularly those using palladium or copper catalysts, have become standard methods for forming aryl-amine bonds. nih.govnih.govnih.gov Even transition-metal-free methods for the amination of aryl halides have been developed, offering a potentially more sustainable alternative. digitellinc.comnih.govresearchgate.net

Carboxylation: Alternatively, one could envision a strategy starting from a trifluoromethoxy-substituted aniline (B41778) derivative. Palladium-catalyzed carboxylation of an aryl halide, such as 3-bromo-4-(trifluoromethoxy)aniline, could introduce the carboxylic acid functionality. These reactions typically employ carbon monoxide as the carboxyl source.

Electrophilic and Nucleophilic Fluorination Routes to the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF3) group is a key challenge in the synthesis of this molecule. This functional group imparts unique properties, such as high lipophilicity and metabolic stability. beilstein-journals.org

Electrophilic Trifluoromethoxylation: This approach would involve the direct introduction of the -OCF3 group onto a pre-functionalized benzene (B151609) ring. While direct electrophilic trifluoromethoxylation of arenes is challenging, methods have been developed for phenols. nih.gov A potential route could involve the synthesis of 3-amino-4-hydroxybenzoic acid, followed by an O-trifluoromethylation step.

Nucleophilic Fluorination: A more traditional approach to forming the trifluoromethoxy group involves the fluorination of a corresponding trichloromethoxy (-OCCl3) or chlorodifluoromethoxy (-OCF2Cl) precursor. beilstein-journals.org This can be achieved using various fluorinating agents. Another strategy involves the nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermediates. acs.org

Stereoselective Synthesis of Enantiopure Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the synthesis of chiral derivatives is a relevant area of research, particularly in the context of developing new pharmaceuticals.

If a chiral center were to be introduced into the molecule, for example, by modifying the carboxylic acid to a chiral ester or amide, or by introducing a chiral substituent on the aromatic ring, then stereoselective synthesis would become a critical consideration.

Methods for achieving enantiopure compounds include:

Chiral Resolution: This involves the separation of a racemic mixture of a chiral derivative. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine. wikipedia.orglibretexts.orglibretexts.org These diastereomers have different physical properties and can be separated by crystallization.

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries. For instance, asymmetric hydrogenation of a suitable prochiral precursor could yield an enantiomerically enriched product. acs.org

Sustainable Synthesis and Green Chemistry Principles in Manufacturing this compound

The growing emphasis on environmental stewardship and process safety within the chemical industry has propelled the integration of green chemistry principles into the manufacturing of complex molecules like this compound. instituteofsustainabilitystudies.com Green chemistry focuses on the design of products and processes that minimize or eliminate the use and generation of hazardous substances. nih.gov For specialized aromatic compounds, this involves a paradigm shift from traditional, often inefficient synthetic routes to methodologies that are more sustainable, efficient, and economically viable. The core goals are to reduce waste, improve energy efficiency, utilize renewable feedstocks where possible, and design safer chemical processes from start to finish. researchgate.net

Solvent-Free and Aqueous Medium Reaction Systems

A significant portion of the environmental footprint of a chemical process is attributed to the use of organic solvents. instituteofsustainabilitystudies.com Traditional syntheses often rely on volatile, toxic, and non-renewable solvents, which pose risks to worker safety and the environment, and require energy-intensive removal and disposal processes. Green chemistry principles advocate for the reduction or replacement of these hazardous solvents with safer alternatives. instituteofsustainabilitystudies.com

Aqueous Medium Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. For the synthesis of benzoic acid derivatives, conducting reactions in an aqueous medium can offer substantial benefits. For instance, certain steps like hydrolysis or reduction can be adapted to aqueous systems, potentially simplifying work-up procedures and eliminating the need for organic solvents. While specific research on the aqueous synthesis of this compound is not extensively detailed in public literature, related processes for compounds like 3-amino-4-hydroxybenzoic acid have been developed using aqueous solutions of reagents like sodium hydroxide.

Solvent-Free Systems: An even more advanced approach is the implementation of solvent-free or solid-state reactions. This methodology, where reactions are conducted with neat reactants without any solvent, represents a significant step forward in sustainable synthesis. Benefits include reduced waste, lower energy consumption for solvent removal, and often, higher reaction rates and yields due to increased reactant concentration. Technologies such as ball milling and microwave-assisted synthesis can facilitate these solvent-free transformations.

The following table compares the characteristics of conventional organic solvents with greener alternatives.

| Solvent Type | Examples | Key Advantages | Key Disadvantages |

| Conventional Organic | Dichloromethane, Toluene, DMF | High solvency for a wide range of reagents. | Often toxic, flammable, volatile, and derived from petrochemicals; energy-intensive to remove. |

| Aqueous Systems | Water | Non-toxic, non-flammable, abundant, inexpensive. | Limited solubility for non-polar organic compounds; can be energy-intensive to remove due to high heat of vaporization. |

| Solvent-Free | (No solvent used) | Eliminates solvent waste entirely; can lead to faster reactions and higher efficiency; reduces energy use. | Not suitable for all reaction types; may require specialized equipment (e.g., ball mill); potential for heat transfer issues. |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy maximizes the use of raw materials and minimizes the production of waste byproducts. rsc.org

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To illustrate this principle in the context of synthesizing this compound, consider a key synthetic step: the reduction of a nitro group to an amine group (e.g., converting a hypothetical 3-Nitro-4-(trifluoromethoxy)benzoic acid precursor to the final product). This transformation can be achieved through various methods with vastly different atom economies.

Scenario 1: Catalytic Hydrogenation (High Atom Economy) This method uses hydrogen gas (H₂) and a catalyst (like Palladium on carbon). The only byproduct is water, but the hydrogen atoms are incorporated into the product.

Reaction: R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O (Note: For the purpose of a simplified atom economy calculation based on the core transformation, the catalyst is omitted as it is not consumed).

Scenario 2: Stoichiometric Reduction (Lower Atom Economy) A classic method might use a metal like tin (Sn) in the presence of hydrochloric acid (HCl). This process generates significant inorganic waste.

Reaction: 2 R-NO₂ + 3 Sn + 12 HCl → 2 R-NH₂ + 3 SnCl₄ + 4 H₂O

The following table provides a comparative analysis of the atom economy for these two approaches for the reduction step.

| Method | Reactants | Desired Product | Byproducts | % Atom Economy |

| Catalytic Hydrogenation | 3-Nitro-4-(trifluoromethoxy)benzoic acid, Hydrogen (H₂) | This compound | Water (H₂O) | 84.5% |

| Tin/HCl Reduction | 3-Nitro-4-(trifluoromethoxy)benzoic acid, Tin (Sn), Hydrochloric Acid (HCl) | This compound | Tin(IV) chloride (SnCl₄), Water (H₂O) | 33.7% |

Calculations are based on the transformation of the nitro-precursor to the amino product.

As the data clearly shows, catalytic hydrogenation is a far more atom-economical process, incorporating a much higher percentage of reactant atoms into the final product and generating significantly less waste. jocpr.com Beyond atom economy, further waste minimization in the synthesis of this compound can be achieved by:

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste, as catalysts are used in small amounts and can often be recycled and reused. instituteofsustainabilitystudies.com

Reducing Derivatives: Minimizing the use of protecting groups in a synthetic sequence can eliminate steps for protection and deprotection, thereby saving reagents and preventing waste generation. researchgate.net

Process Optimization: Real-time monitoring and control of reaction parameters can improve yield and selectivity, leading to less byproduct formation and easier purification.

By integrating these green chemistry principles, the manufacturing process for this compound can be made more sustainable, cost-effective, and environmentally responsible.

Fundamental Chemical Reactivity and Transformations of 3 Amino 4 Trifluoromethoxy Benzoic Acid

Reactivity Profiling of the Aromatic Amine Moiety

The aromatic amine group (-NH2) is a key center of reactivity, influencing the aromatic system's nucleophilicity and participating in reactions characteristic of primary amines.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the 3-amino-4-(trifluoromethoxy)benzoic acid ring is governed by the cumulative directing effects of the three existing substituents. wikipedia.org

Amino Group (-NH2): As a powerful activating group, the amino group directs incoming electrophiles to the ortho and para positions relative to itself (positions 2 and 5) through resonance donation of its lone pair of electrons into the aromatic π-system. pressbooks.pubyoutube.com

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. quora.com It withdraws electron density from the ring, directing electrophiles to position 5.

Trifluoromethoxy Group (-OCF3): Due to the strong inductive electron-withdrawing effect of the fluorine atoms, the -OCF3 group is strongly deactivating. libretexts.org While oxygen-containing substituents are typically ortho, para-directing, the potent inductive effect of the CF3 moiety can significantly influence this. For the analogous trifluoromethyl (-CF3) group, substitution is directed to the meta position. libretexts.org

Considering the positions on the ring:

Position 2 is ortho to the -NH2 group and ortho to the -OCF3 group.

Position 5 is para to the -NH2 group, meta to the -COOH group, and meta to the -OCF3 group.

Position 6 is ortho to the -COOH group.

The powerful activating and ortho, para-directing effect of the amino group is the dominant influence. unizin.orglibretexts.org Therefore, electrophilic substitution is strongly favored at position 5, which is para to the strongly activating amino group and also satisfies the meta-directing influence of the two deactivating groups. Substitution at position 2 is less likely due to potential steric hindrance between the two existing substituents.

| Substituent | Position on Ring | Effect on Reactivity | Directing Preference | Favored Positions for Substitution |

|---|---|---|---|---|

| -NH₂ | 3 | Activating | Ortho, Para | Positions 2, 5 |

| -COOH | 1 | Deactivating | Meta | Position 5 |

| -OCF₃ | 4 | Deactivating | Meta (by strong induction) | Position 2, 6 |

Acylation and Amidation Reactions for Amide Bond Formation

The nucleophilic amino group readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is fundamental for introducing new functional groups or for protecting the amine during other transformations. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-3-amino-4-(trifluoromethoxy)benzoic acid.

Direct amidation reactions, where a carboxylic acid is coupled with an amine, can also be employed. nih.gov While this specific molecule contains both functional groups, its amino moiety can react with other carboxylic acids in the presence of coupling agents or under specific catalytic conditions, such as using TiF4, to form an amide bond. researchgate.net A general approach involves activating the external carboxylic acid, for example with triflic anhydride, followed by the addition of the amine. thieme-connect.de

Diazotization and Subsequent Conversion to Halogen, Hydroxyl, or Hydrogen Analogues

The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, at low temperatures (0–5 °C). lumenlearning.comscribd.com

The resulting diazonium salt of this compound is a versatile intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer reactions. wikipedia.orgnih.govorganic-chemistry.org

Conversion to Halides: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 3-chloro- or 3-bromo-4-(trifluoromethoxy)benzoic acid, respectively. wikipedia.org

Conversion to Hydroxyl: The diazonium group can be replaced by a hydroxyl group (-OH) to form 3-hydroxy-4-(trifluoromethoxy)benzoic acid. This is typically achieved by heating the aqueous solution of the diazonium salt. scirp.orgscirp.org The use of copper(I) oxide in the presence of copper(II) nitrate (B79036) can facilitate this transformation at room temperature. wikipedia.org

Conversion to Cyano: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming 3-cyano-4-(trifluoromethoxy)benzoic acid. scirp.orgnbinno.com

Conversion to Hydrogen (Deamination): The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂).

| Target Functional Group | Reagent(s) for Diazonium Salt | Key Reagent for Substitution | Product |

|---|---|---|---|

| -Cl | NaNO₂, HCl | CuCl | 3-Chloro-4-(trifluoromethoxy)benzoic acid |

| -Br | NaNO₂, HBr | CuBr | 3-Bromo-4-(trifluoromethoxy)benzoic acid |

| -OH | NaNO₂, H₂SO₄ | H₂O, Heat | 3-Hydroxy-4-(trifluoromethoxy)benzoic acid |

| -CN | NaNO₂, HCl | CuCN | 3-Cyano-4-(trifluoromethoxy)benzoic acid |

Oxidative Coupling Reactions and Polymerization Potential

Aromatic amines, such as the aniline (B41778) moiety in the target molecule, can undergo oxidative coupling reactions. Depending on the oxidant and reaction conditions, this can lead to the formation of dimeric species like azo compounds or polymeric materials. nih.gov The oxidative polymerization of aniline and its derivatives is a well-known method for producing polyaniline, a conducting polymer. researchgate.net This process typically involves chemical or electrochemical oxidation in an acidic medium. researchgate.net

The presence of substituents on the aniline ring affects the polymerization process and the properties of the resulting polymer. nih.gov For this compound, oxidative conditions could potentially lead to the formation of oligomers or polymers through the coupling of the amine groups, likely in a "head-to-tail" fashion. researchgate.net However, the electronic effects and steric hindrance from the -COOH and -OCF3 groups would significantly influence the feasibility and outcome of such polymerization reactions. Alternatively, catalyzed oxidative coupling, for instance with Cu(I) salts, can be used to form discrete coupled products like azo compounds. nih.gov

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is another site for key chemical modifications, primarily involving reactions at the carbonyl carbon.

Esterification and Transesterification Reactions for Functional Group Protection and Derivatization

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net This reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium toward the ester product. fugus-ijsgs.com.ng

For example, reacting this compound with ethanol (B145695) and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) under reflux conditions would yield ethyl 3-amino-4-(trifluoromethoxy)benzoate. prezi.comstudylib.net The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net Because the substrate contains a basic amino group, a stoichiometric amount of acid is required to first protonate the amine and then catalyze the reaction. researchgate.net The ester can be isolated by cooling the reaction mixture, pouring it into water, and neutralizing the excess acid with a base like sodium carbonate, which causes the water-insoluble ester to precipitate. researchgate.netstudylib.net

Esterification is a common strategy for protecting the carboxylic acid group to prevent it from interfering with reactions targeting other parts of the molecule. The ester can later be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Formation of Anhydrides, Acid Chlorides, and Other Reactive Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into more reactive derivatives, facilitating subsequent transformations such as amidation and esterification.

Acid Chlorides: The most common and direct activation of the carboxylic acid is its conversion to an acyl chloride (or acid chloride). This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). masterorganicchemistry.comlibretexts.org For this compound, the reaction with thionyl chloride is a standard procedure. youtube.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride. masterorganicchemistry.comyoutube.com However, the presence of the amino group can complicate this reaction, as it may be protonated by the HCl generated or react with the acyl chloride product. Therefore, it is often necessary to first protect the amino group, for instance as a carbamate, before proceeding with the formation of the acid chloride.

Anhydrides: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid through dehydration. This can be accomplished using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or by reacting the carboxylic acid with a reagent like trifluoroacetic anhydride. researchgate.net Mixed anhydrides, which are valuable in peptide synthesis, are formed by reacting the carboxylic acid with another acid chloride, such as pivaloyl chloride or an alkyl chloroformate (e.g., isobutyl chloroformate), in the presence of a tertiary amine base. thieme-connect.de These mixed anhydrides activate the carboxyl group for nucleophilic attack, typically by an amine, to form an amide bond. thieme-connect.de

The following table summarizes common reagents for these transformations.

| Derivative | Reagent(s) | Byproducts | Key Considerations |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. Amino group may require protection. masterorganicchemistry.comyoutube.com |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Milder conditions than SOCl₂, useful for sensitive substrates. | |

| Symmetrical Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetic Acid | Requires heating; an equilibrium process. |

| Mixed Anhydride | Alkyl Chloroformate, Base | Alkyl alcohol, CO₂, Salt | Commonly used for amide bond formation in peptide synthesis. thieme-connect.de |

Reductions to Aromatic Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: A full reduction of the carboxylic acid to the corresponding primary alcohol, [3-amino-4-(trifluoromethoxy)phenyl]methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.orglibretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to liberate the alcohol. It is important to note that LiAlH₄ is a very powerful and non-selective reagent that would also reduce other susceptible functional groups if present. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. libretexts.orglibretexts.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, a direct one-step reduction is not typically feasible as the reaction would proceed to the primary alcohol. libretexts.org A common strategy involves a two-step process:

Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride (as described in 3.2.2) or an ester.

Reduction of the acid chloride or ester using a milder, sterically hindered reducing agent that reacts with the derivative but not significantly with the aldehyde product. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides, or diisobutylaluminum hydride (DIBAL-H) at low temperatures for esters, are effective for this purpose. libretexts.orgresearchgate.netchemistrysteps.com

Decarboxylative Transformations

Decarboxylation involves the removal of the carboxyl group, typically released as carbon dioxide (CO₂), to form 3-amino-4-(trifluoromethoxy)benzene. The direct decarboxylation of aromatic carboxylic acids is generally a difficult process that requires significant energy input. nih.gov

Traditional methods often require high temperatures and may be facilitated by catalysts such as copper salts. google.com The stability of the aryl anion intermediate is a key factor, and the reaction is often more facile if there are strong electron-withdrawing groups positioned ortho or para to the carboxyl group, which can stabilize the intermediate. nih.gov In the case of this compound, the substituents are not ideally positioned to strongly stabilize a negative charge at the ipso-carbon.

More recent advancements in synthetic methodology have provided milder alternatives for decarboxylation. Photoredox catalysis and transition-metal-catalyzed reactions, particularly with copper, have emerged as powerful strategies for the decarboxylation of benzoic acids under significantly lower temperatures. nih.govorganic-chemistry.orgresearchgate.net These methods proceed via radical intermediates generated through processes like a ligand-to-metal charge transfer (LMCT), which lowers the high activation barrier associated with traditional thermal decarboxylation. researchgate.net

Influence of the Trifluoromethoxy Group on Aromatic Reactivity and Electronic Properties

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts a powerful influence on the electronic landscape and reactivity of the benzene (B151609) ring to which it is attached. Its effects are a combination of strong induction and weak resonance.

Inductive and Resonance Effects on Ring Activation/Deactivation

The electronic character of the -OCF₃ group is dominated by the strong inductive electron withdrawal (-I effect) of the three highly electronegative fluorine atoms. This effect polarizes the C-F bonds and the O-CF₃ bond, pulling electron density away from the aromatic ring through the sigma bond network. researchgate.netmdpi.com This powerful inductive effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution.

Simultaneously, the oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). nih.govresearchgate.net However, this resonance donation is significantly attenuated compared to a methoxy (B1213986) (-OCH₃) group. The electron-withdrawing fluorine atoms on the adjacent carbon pull electron density away from the oxygen, making its lone pairs less available for donation. nih.gov

The net result is that the strong -I effect overwhelmingly dominates the weak +R effect. Consequently, the trifluoromethoxy group acts as a strong deactivating group and is considered a powerful long-range electron-withdrawing substituent. researchgate.net While the resonance effect directs incoming electrophiles to the ortho and para positions, the strong deactivation of the ring makes electrophilic substitution reactions difficult.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on Electrophilic Substitution |

| -OCH₃ | Weakly withdrawing | Strongly donating | Activating, Ortho/Para directing |

| -CF₃ | Strongly withdrawing | Weakly withdrawing | Deactivating, Meta directing vaia.comnih.gov |

| -OCF₃ | Strongly withdrawing | Weakly donating | Strongly Deactivating, Ortho/Para directing nih.gov |

Steric Hindrance and Conformational Preferences Induced by the -OCF₃ Group

The trifluoromethoxy group imposes notable steric demands and influences the molecule's preferred conformation. In terms of size, the -OCF₃ group is significantly bulkier than a methoxy group and has a steric profile that has been compared to that of an ethyl or isopropyl group. mdpi.comresearchgate.netresearchgate.net This steric bulk can hinder the approach of reagents to the adjacent ortho positions on the aromatic ring, potentially influencing the regioselectivity of substitution reactions.

Furthermore, unlike methoxy-substituted benzenes which often favor a planar conformation with the methyl group in the plane of the ring, trifluoromethoxybenzenes typically adopt a non-planar conformation. nih.gov The -OCF₃ group tends to orient itself perpendicular to the plane of the phenyl ring. This conformational preference minimizes steric repulsion and is also influenced by electronic factors such as the anomeric effect within the C-O-C fragment. This perpendicular arrangement can impact how the substituent's orbitals overlap with the aromatic π-system, further modulating its electronic influence.

Chemoselectivity and Orthogonal Functional Group Manipulations in Multi-Step Syntheses

The presence of three distinct functional sites—the amine, the carboxylic acid, and the substituted aromatic ring—on this compound makes it a valuable building block for complex molecules, but also necessitates careful control over reactivity. Chemoselectivity, the ability to react one functional group in the presence of others, is paramount. This is often achieved through the use of orthogonal protecting groups. fiveable.me

An orthogonal protection strategy employs multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. fiveable.menumberanalytics.com This allows for the sequential and selective unmasking and reaction of each functional group.

For this compound, a typical orthogonal strategy might involve:

Protection of the Amino Group: The nucleophilic amino group is often protected first to allow for manipulation of the carboxylic acid. Common amine protecting groups include the acid-labile tert-butyloxycarbonyl (Boc) group (removed with trifluoroacetic acid) or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group (removed with piperidine). biosynth.comsigmaaldrich.com

Reaction at the Carboxylic Acid: With the amine protected, the carboxylic acid can be activated (e.g., converted to an acid chloride or ester) and reacted with a nucleophile without interference from the amine.

Deprotection and Reaction at the Amino Group: The protecting group on the amine can then be selectively removed under its specific conditions (acid for Boc, base for Fmoc) without affecting, for example, a newly formed ester linkage. The now-free amine is available for subsequent reactions, such as acylation.

This approach allows for the independent manipulation of the amine and carboxylic acid functionalities, enabling the precise construction of complex molecular architectures, such as those found in pharmaceuticals and advanced materials.

| Protecting Group | Functional Group Protected | Cleavage Condition | Orthogonal To |

| Boc | Amine | Strong Acid (e.g., TFA) | Fmoc, Benzyl esters biosynth.com |

| Fmoc | Amine | Base (e.g., Piperidine) | Boc, Benzyl esters biosynth.com |

| Benzyl (Bn) Ester | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| t-Butyl (tBu) Ester | Carboxylic Acid | Strong Acid (e.g., TFA) | Fmoc, Benzyl esters |

Derivatization Strategies and Applications As a Versatile Synthetic Intermediate

Synthesis of Complex Benzamide (B126) Derivatives and Related Heterocycles

No specific methods or research articles were identified that describe the use of 3-Amino-4-(trifluoromethoxy)benzoic acid as a starting material for the synthesis of N-[3-(4-phenylpiperidine-l-carbonyl)phenyl]carboxamides or their analogues. The chemical literature does not provide examples of its direct application in forming these complex benzamide structures.

There is no available information in the searched scientific databases and literature detailing the use of this compound in cyclization reactions to form quinolines, indoles, or other related nitrogen-containing heterocyclic systems. Methodologies for the synthesis of such heterocycles typically involve specific precursors and reaction conditions that have not been reported for this particular compound.

Utilization in the Construction of Functional Organic Molecules

The role of this compound as a precursor for advanced materials or as a foundational component for the synthesis of ligands used in catalysis is not documented in the available scientific literature. Research in these areas often utilizes molecules with specific electronic and steric properties, and this compound has not been identified as a key building block in these applications.

No studies were found that report the application of this compound in the development of chemical probes. The design and synthesis of chemical probes are highly specific, and there is no indication that this compound has been employed as a scaffold or synthetic intermediate for this purpose.

Polymer Chemistry: Monomer Applications in Functional Polymer Synthesis

The use of this compound as a monomer in the synthesis of functional polymers is not described in the reviewed literature. The development of functional polymers from aminobenzoic acid derivatives is an active area of research, but no publications or patents were found that specifically mention the polymerization of this compound.

Conjugation Chemistry and Bioconjugation (focusing on chemical methodology)

This compound is a valuable synthetic intermediate due to its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid group. These functional groups allow for a variety of conjugation and bioconjugation reactions, making the molecule a versatile scaffold for the synthesis of more complex chemical entities. The chemical methodologies for conjugation can be broadly categorized based on the functional group undergoing reaction.

The primary amino group on the aromatic ring is a key site for derivatization. Standard methodologies for amine conjugation can be readily applied. For instance, acylation reactions with acyl chlorides or anhydrides can be used to form amide bonds. Similarly, the amino group can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) linkages, respectively. These reactions are fundamental in medicinal chemistry for linking different molecular fragments.

Another important reaction involving the amino group is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. This method is particularly useful for introducing a wide range of substituents. Furthermore, the amino group can participate in the formation of sulfonamides by reacting with sulfonyl chlorides.

The carboxylic acid moiety of this compound provides another handle for conjugation. The most common method for derivatizing the carboxylic acid is through the formation of amide bonds. This is typically achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), which facilitates the reaction with a primary or secondary amine. This approach is central to peptide synthesis and is widely used to link the benzoic acid core to amino acids or peptides.

Esterification is another key reaction of the carboxylic acid group. By reacting with alcohols under acidic conditions or using coupling agents, esters can be formed, which can alter the solubility and pharmacokinetic properties of the resulting molecule.

In the context of bioconjugation, these chemical strategies are employed to attach this compound to biomolecules like proteins, peptides, or nucleic acids. For such applications, the reactions must be performed under biocompatible conditions, typically in aqueous media and at or near neutral pH. The amino group can be targeted for bioconjugation through reactions with N-hydroxysuccinimide (NHS) esters, which are commonly used to label proteins at lysine (B10760008) residues. Similarly, the carboxylic acid can be coupled to amino groups on biomolecules using water-soluble carbodiimides.

Below is an interactive data table summarizing potential conjugation reactions for this compound:

| Functional Group | Reagent Class | Linkage Formed |

| Amino | Acyl Halides/Anhydrides | Amide |

| Amino | Isocyanates | Urea |

| Amino | Isothiocyanates | Thiourea |

| Amino | Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amine |

| Amino | Sulfonyl Chlorides | Sulfonamide |

| Carboxylic Acid | Amines (with coupling agent) | Amide |

| Carboxylic Acid | Alcohols (with acid catalyst/coupling agent) | Ester |

Development of Libraries of Novel Compounds using this compound as a Core

The bifunctional nature of this compound makes it an excellent core structure for the development of libraries of novel compounds, particularly in the field of drug discovery. By systematically modifying the amino and carboxylic acid groups, a large and diverse set of molecules can be synthesized and screened for biological activity.

Combinatorial chemistry techniques are well-suited for building libraries based on this scaffold. In a typical approach, the this compound core can be attached to a solid support via its carboxylic acid group. This allows for the subsequent derivatization of the amino group with a variety of building blocks. A split-and-pool synthesis strategy can be employed to generate a large library of compounds. In this method, the solid support is divided into several portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the rapid generation of thousands of unique compounds.

The diversity of the library can be achieved by using a wide range of reactants for both the amino and carboxylic acid groups. For the amino group, a diverse set of acylating agents, sulfonylating agents, and aldehydes/ketones for reductive amination can be utilized. For the carboxylic acid group, a variety of amines and alcohols can be used to generate a diverse set of amides and esters.

An example of a library synthesis design could involve a two-step process. In the first step, the amino group of this compound is acylated with a set of diverse carboxylic acids. In the second step, the carboxylic acid group of the resulting amides is coupled with a diverse set of amines. This two-dimensional combinatorial approach can generate a large library of N-acyl-amides.

The trifluoromethoxy group on the aromatic ring is an important feature of this scaffold. It is a lipophilic electron-withdrawing group that can significantly influence the physicochemical properties of the resulting compounds, such as their metabolic stability and membrane permeability. This makes the this compound core an attractive starting point for the development of new therapeutic agents.

The following interactive data table outlines a hypothetical library synthesis scheme:

| Scaffold | Diversification Point 1 (Amino Group) | Diversification Point 2 (Carboxylic Acid Group) | Potential Library Size (with 100 of each building block) |

| This compound | Acylation, Sulfonylation, Reductive Amination | Amidation, Esterification | 10,000 |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Analysis (if reported)

Bond Lengths, Bond Angles, and Torsional Angles

Further original research is required to generate the experimental data necessary for a comprehensive spectroscopic and structural analysis of 3-Amino-4-(trifluoromethoxy)benzoic acid.

Intermolecular Interactions and Crystal Packing Motifs

While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the molecular architecture allows for a predictive analysis of its solid-state packing. The intermolecular interactions are expected to be governed by the interplay between the strong hydrogen-bonding capabilities of the carboxylic acid and amino moieties, weaker interactions involving the trifluoromethoxy group, and potential π-π stacking of the aromatic rings.

Based on extensive studies of analogous substituted benzoic acids, several key packing motifs are anticipated. ucl.ac.uknih.govresearchgate.net The most prominent interaction is the formation of a centrosymmetric dimer through robust O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This common and highly stable motif, described by the graph-set notation R²₂(8), dictates the primary pairing of molecules in the crystal lattice.

The amino group (-NH₂) introduces additional hydrogen-bonding capacity, acting as a donor in N-H···O interactions. These bonds are likely to form between the amino protons and the carbonyl oxygen of the carboxylic acid group on a neighboring dimer, or potentially with the oxygen or fluorine atoms of the trifluoromethoxy group. ucl.ac.ukacs.org These interactions serve to link the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks.

The interplay between the strong carboxylic acid dimerization, the directional hydrogen bonds from the amino group, and the weaker, more diffuse interactions from the -OCF₃ group and aromatic rings would ultimately define the final, most thermodynamically stable crystal packing arrangement.

Table 1: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Relative Strength | Expected Motif |

| Hydrogen Bond | Carboxyl (-OH) | Carbonyl (-C=O) | Strong | Centrosymmetric Dimer (R²₂(8)) |

| Hydrogen Bond | Amino (-NH) | Carbonyl (-C=O) | Moderate | Dimer-to-network linkage |

| Hydrogen Bond | Amino (-NH) | Trifluoromethoxy (-O or -F) | Weak to Moderate | Network stabilization |

| Weak Hydrogen Bond | Aromatic (-CH) | Trifluoromethoxy (-O or -F) | Weak | Packing stabilization |

| π-π Stacking | Benzene (B151609) Ring (π-system) | Benzene Ring (π-system) | Moderate | Parallel-displaced or T-shaped stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The electronic absorption spectrum of this compound is characterized by transitions within the substituted benzene chromophore. The spectrum is influenced by the electronic perturbations induced by the three functional groups: the amino (-NH₂), the carboxylic acid (-COOH), and the trifluoromethoxy (-OCF₃) groups. While specific experimental maxima for this compound are not widely published, a detailed analysis can be made by comparing it to parent compounds like benzoic acid and 3-aminobenzoic acid.

Benzoic acid typically displays two primary absorption bands in the UV region: a strong band around 230 nm (the ¹Lₐ band) and a weaker, fine-structured band around 270-280 nm (the ¹Lₙ band), both arising from π → π* transitions within the aromatic ring. researchgate.netresearchgate.net

The substituents on the this compound molecule act as powerful auxochromes that modulate the energy and intensity of these transitions:

Amino Group (-NH₂): As a potent electron-donating group (EDG), the amino group causes a significant bathochromic (red shift to longer wavelengths) and hyperchromic (increase in intensity) effect on the benzene π → π* transitions. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing (EWG) via the inductive effect (-I) of the highly electronegative fluorine atoms, which tends to cause a hypsochromic (blue) shift. However, the oxygen atom's lone pairs can participate in resonance donation (+R), which opposes the inductive effect. The net effect is typically electron-withdrawing.

Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group (-I, -R) that influences the electronic distribution in the ring.

The combined effect of a strong EDG (-NH₂) and two EWGs (-COOH, -OCF₃) on the same ring is expected to produce a spectrum with significant charge-transfer (CT) character. An intramolecular charge transfer is likely from the electron-rich amino group to the electron-deficient aromatic ring and withdrawing groups. This CT transition often results in a new, intense absorption band at a longer wavelength than the parent chromophore.

For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com Given the strong electron-withdrawing nature of the -OCF₃ group in the target molecule, a further bathochromic shift of the longest-wavelength band (beyond 272 nm) is anticipated, likely into the 280-310 nm range, due to the enhanced intramolecular charge transfer. The position and intensity of these bands would also be sensitive to solvent polarity, a phenomenon known as solvatochromism.

Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions

| Predicted λₘₐₓ Range | Transition Type | Influencing Factors |

| ~220-240 nm | π → π* (¹Lₐ band) | Primary aromatic ring transition, modified by all substituents. |

| ~280-310 nm | π → π* (¹Lₙ band) / Intramolecular Charge Transfer (ICT) | Strong bathochromic shift due to the powerful donor-acceptor system (-NH₂ → ring/-COOH/-OCF₃). |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, reactivity, and various physical properties, offering a powerful complement to experimental research.

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular in chemistry and materials science for its favorable balance between accuracy and computational cost. DFT calculations are used to determine the ground state electronic structure of a molecule, from which numerous properties can be derived.

A primary application of DFT is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape, steric interactions, and how it might interact with other molecules. For 3-Amino-4-(trifluoromethoxy)benzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would yield precise structural data.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Atom(s) Involved | Hypothetical Value |

|---|---|---|

| Bond Lengths | ||

| C-COOH | 1.49 Å | |

| C=O (carbonyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-NH₂ | 1.38 Å | |

| C-O (ether) | 1.36 Å | |

| O-CF₃ | 1.39 Å | |

| C-F | 1.35 Å | |

| Bond Angles | ||

| C-C-C (ring) | ~120° | |

| O=C-OH | 122.5° | |

| C-C-NH₂ | 121.0° | |

| C-O-C | 118.5° | |

| Dihedral Angle |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile).

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, whereas the LUMO's energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the electron-withdrawing carboxylic acid and trifluoromethoxy groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact. The map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would show a strong negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, identifying them as sites for hydrogen bonding and electrophilic interaction. A strong positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Complementing the MEP map, charge distribution analysis (e.g., Mulliken population analysis) assigns partial atomic charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps identify polar bonds and reactive centers.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.45 |

| N (amino) | -0.85 |

| C (attached to CF₃) | +0.30 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration in Solution

While quantum chemical calculations provide deep insights into the static properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in a condensed phase like a solution. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.

To explore the conformational landscape of this compound in a solvent (e.g., water or DMSO), a simulation would be set up by placing the molecule in a box of explicit solvent molecules. A force field (like AMBER or GROMOS) is chosen to define the potential energy of the system. The simulation then proceeds for a set amount of time (nanoseconds to microseconds), tracking the trajectory of every atom.

The resulting data can be analyzed to identify the most stable and frequently occurring conformations of the molecule in solution. This is particularly important for understanding the flexibility of the carboxylic acid and trifluoromethoxy side chains, which can rotate and adopt different orientations. These preferred conformations can influence the molecule's solubility, crystal packing, and its ability to bind to a biological target.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies) from Theoretical Models

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. The calculations provide the isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra are invaluable for assigning peaks in experimental NMR data, especially for complex molecules.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Atom Position | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (Carboxyl) | 12.5 | |

| H (Aromatic) | 7.8, 7.5, 7.1 | |

| H (Amino) | 5.5 | |

| ¹³C NMR | ||

| C (Carboxyl) | 168.0 | |

| C (Aromatic) | 115.0 - 150.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a vibrational frequency analysis on the optimized molecular geometry. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Predicted IR spectra help in assigning specific absorption bands to the vibrations of functional groups.

Table 5: Hypothetical Predicted IR Frequencies (cm⁻¹) for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Hypothetical Scaled Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 |

| N-H Stretch | Amino Group | 3350, 3250 |

| C=O Stretch | Carboxylic Acid | 1710 |

| C=C Stretch | Aromatic Ring | 1620, 1580 |

| C-F Stretch | Trifluoromethoxy | 1250, 1180 |

Reaction Mechanism Elucidation through Transition State Theory and Energy Barrier Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure represents the "point of no return" for a reaction.

Using methods like DFT, the geometry of the transition state can be optimized, and its energy calculated. According to Transition State Theory, the difference in energy between the reactants and the transition state is the activation energy or energy barrier (Ea). This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

For this compound, one could computationally study a reaction like electrophilic aromatic substitution. The calculations would involve locating the transition state structure for the attack of an electrophile at different positions on the ring. By comparing the activation energies for attack at the various sites, one could predict the regioselectivity of the reaction, determining which product is most likely to form.

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors (excluding biological properties) of this compound

The fundamental principle of QSPR is that the variation in the physicochemical properties of a series of compounds is directly related to the changes in their molecular structure. By quantifying these structural variations using theoretical descriptors, predictive models can be constructed. For this compound, these descriptors would capture the electronic and steric influences of the amino (-NH2), trifluoromethoxy (-OCF3), and carboxylic acid (-COOH) groups on the benzene (B151609) ring.

Theoretical Descriptors for QSPR Models

A multitude of theoretical descriptors can be calculated to build a QSPR model for this compound. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms of each type, and counts of specific functional groups.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and provide information about its size and shape. Examples include the molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of the molecule. Key quantum-chemical descriptors relevant for this compound would include:

Partial Atomic Charges: The distribution of electron density across the molecule. The charges on the carboxylic acid proton and the amino group nitrogen are particularly important for predicting acidity and reactivity.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and electronic properties. The HOMO-LUMO gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This provides a 3D map of the charge distribution around the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

Illustrative QSPR Models for Physicochemical Properties

Based on studies of related benzoic acid derivatives, hypothetical QSPR models for this compound can be conceptualized.

Prediction of Acidity (pKa):

The acidity of a substituted benzoic acid is significantly influenced by the electronic effects of its substituents. Electron-withdrawing groups, like the trifluoromethoxy group, tend to increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups, such as the amino group, generally decrease acidity (increase pKa). stackexchange.comlibretexts.org The interplay of these effects in this compound would be a key focus of a QSPR study.

A hypothetical linear QSPR equation for predicting the pKa of a series of substituted benzoic acids, including this compound, might take the form:

pKa = c₀ + c₁ * q(H⁺) + c₂ * μ + c₃ * E(LUMO)

Where:

c₀, c₁, c₂, c₃ are regression coefficients determined from a training set of molecules with known pKa values.

q(H⁺) is the partial charge on the acidic proton of the carboxylic group.

μ is the dipole moment.

E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

Below is an illustrative data table of theoretical descriptors that could be used in such a QSPR model for a series of substituted benzoic acids.

| Compound | Partial Charge on O-H Proton (qH) | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted pKa |

| Benzoic Acid | 0.45 | 2.85 | -1.20 | 4.20 |

| 4-Aminobenzoic Acid | 0.43 | 3.50 | -0.95 | 4.92 |

| 4-Nitrobenzoic Acid | 0.48 | 1.60 | -2.50 | 3.44 |

| This compound (Hypothetical) | 0.46 | 3.10 | -1.85 | ~4.0 |

Prediction of Solubility:

The aqueous solubility of a molecule is influenced by a combination of factors including its polarity, size, and ability to form hydrogen bonds. A QSPR model for the solubility of this compound would likely incorporate descriptors such as:

Molecular Surface Area (MSA): Larger molecules often have lower solubility.

Polar Surface Area (PSA): The surface area contributed by polar atoms (oxygen and nitrogen), which is crucial for hydrogen bonding with water.

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of lipophilicity.

An illustrative QSPR equation for solubility could be:

LogS = c₀ + c₁ * MSA + c₂ * PSA + c₃ * LogP

The following table provides a hypothetical set of descriptors for predicting solubility.

| Compound | Molecular Surface Area (Ų) | Polar Surface Area (Ų) | LogP | Predicted LogS |

| Benzoic Acid | 135.6 | 37.3 | 1.87 | -1.65 |

| 4-Aminobenzoic Acid | 148.2 | 63.3 | 0.83 | -0.98 |

| 4-Nitrobenzoic Acid | 158.4 | 83.8 | 1.89 | -2.05 |

| This compound (Hypothetical) | 185.7 | 72.5 | 2.5 | ~-2.2 |

Detailed Research Findings from Analogous Systems

Research on substituted anilines and benzoic acids has demonstrated strong correlations between quantum-chemical descriptors and their pKa values. sphinxsai.comresearchgate.netnih.gov For instance, studies have shown that the charge density on the nitrogen atom in anilines is a good predictor of their basicity. sphinxsai.com Similarly, for substituted benzoic acids, the gas-phase acidity has been shown to correlate well with the electronegativity of the molecule and its fragments. researchgate.netnih.govsemanticscholar.org These findings underscore the utility of theoretical descriptors in predicting the physicochemical properties of this compound.

The development of a specific and validated QSPR model for this compound would necessitate the synthesis and experimental measurement of its properties, along with those of a series of structurally related compounds. These experimental data would then be used to train and validate the QSPR model, ultimately providing a powerful tool for predicting the properties of new, unsynthesized derivatives.

Future Perspectives and Emerging Research Directions for 3 Amino 4 Trifluoromethoxy Benzoic Acid

Development of Asymmetric Synthetic Routes to Enantiopure Derivatives

The creation of single-enantiomer derivatives of 3-Amino-4-(trifluoromethoxy)benzoic acid is a critical frontier, as stereochemistry is paramount in determining the biological activity of pharmaceutical compounds. While classical resolution methods are viable, emerging research focuses on more efficient and elegant asymmetric synthetic strategies.